molecular formula C7H6FNO5S B15297558 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid

Cat. No.: B15297558
M. Wt: 235.19 g/mol
InChI Key: WOTQUXRPMVJOPG-UHFFFAOYSA-N
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Description

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid is an organic compound with the molecular formula C7H6FNO5S. This compound is characterized by the presence of an amino group at the second position and a fluorosulfonyl group at the fifth position on the benzoic acid ring. It is a derivative of benzoic acid and is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid typically involves the introduction of the fluorosulfonyl group onto the benzoic acid ring. One common method starts with 2-amino-5-fluorobenzoic acid as the precursor. The fluorosulfonyl group can be introduced through a reaction with fluorosulfonic acid or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials such as 4-fluoroaniline. The process includes condensation reactions, cyclization, and oxidation steps to introduce the necessary functional groups . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The amino group enhances its reactivity and allows for further modifications to improve its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-fluorobenzoic acid
  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-[(fluorosulfonyl)oxy]benzoic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

2-amino-5-fluorosulfonyloxybenzoic acid

InChI

InChI=1S/C7H6FNO5S/c8-15(12,13)14-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

WOTQUXRPMVJOPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OS(=O)(=O)F)C(=O)O)N

Origin of Product

United States

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